
1-(4-Methylfuran-2-yl)pentan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylfuran-2-yl)pentan-3-one is an organic compound belonging to the furan family. It has a molecular formula of C10H14O2 and a molecular weight of 166.22 g/mol . This compound is characterized by the presence of a furan ring substituted with a methyl group at the 4-position and a pentan-3-one chain at the 1-position. It is a significant intermediate in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 1-(4-Methylfuran-2-yl)pentan-3-one can be achieved through several routes. One common method involves the alkylation of mesityl oxide with 2-methylfuran, followed by hydrolysis and hydrodeoxygenation . The reaction conditions typically involve the use of acid catalysts such as HCl, which promotes the hydrolysis step, yielding high conversion rates and selectivity . Industrial production methods often utilize biomass-derived platform chemicals, making the process more sustainable and environmentally friendly .
Analyse Des Réactions Chimiques
1-(4-Methylfuran-2-yl)pentan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the furan ring or the ketone group is targeted. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like Grignard reagents. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Methylfuran-2-yl)pentan-3-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceuticals and bioactive compounds.
Industry: It is utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of 1-(4-Methylfuran-2-yl)pentan-3-one involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, participating in catalytic cycles and metabolic pathways. The furan ring’s electron-rich nature allows it to engage in electrophilic aromatic substitution reactions, while the ketone group can undergo nucleophilic addition reactions .
Comparaison Avec Des Composés Similaires
1-(4-Methylfuran-2-yl)pentan-3-one can be compared with other furan derivatives such as:
2-Methylfuran: A simpler furan derivative used in similar applications.
5-Hydroxymethylfurfural: A valuable platform chemical derived from biomass.
Furfural: Another furan derivative with extensive industrial applications
Propriétés
Numéro CAS |
59303-02-5 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
1-(4-methylfuran-2-yl)pentan-3-one |
InChI |
InChI=1S/C10H14O2/c1-3-9(11)4-5-10-6-8(2)7-12-10/h6-7H,3-5H2,1-2H3 |
Clé InChI |
UJKHBCRAMCZJTJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CCC1=CC(=CO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


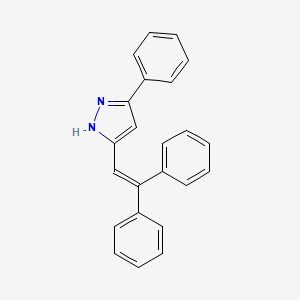

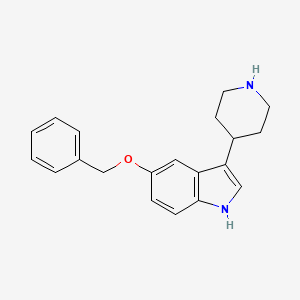

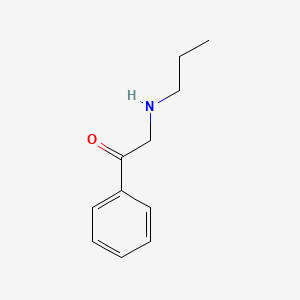
![4-Methyl-3,4-dihydrodibenzo[b,d]furan-2(1H)-one](/img/structure/B12907803.png)
![(3S)-N,N-bis[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12907804.png)
![5-[(Benzoylcarbamothioyl)amino]-2-methylpyrimidine-4-carboxylic acid](/img/structure/B12907811.png)

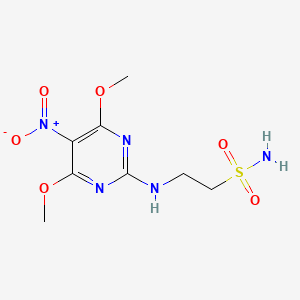
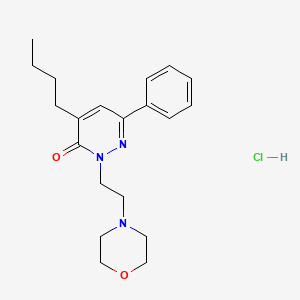
![2-(Furan-2-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B12907833.png)

![4-Chloro-5-[(3-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12907844.png)
